Fmoc-Arg(NO2)-OH

Solid-Phase Peptide Synthesis Coupling Efficiency Side-Reaction Mitigation

Arginine coupling in SPPS often suffers from intramolecular δ-lactam formation, reducing peptide purity and yield. Fmoc-Arg(NO2)-OH directly addresses this with measurable advantages: - Minimal δ-lactam: 3% at 30 min vs. 12% for Pbf, 60% for (Boc)₂ - Coupling efficiency >99% for difficult sequences - Orthogonal SnCl₂-mediated side-chain deprotection enables on-resin cyclization/branching - Validated in GMP manufacturing of icatibant acetate - Stable in DMF/NMP for 10+ days Supplied as ≥98% (HPLC) white powder; stored at 2-8°C.

Molecular Formula C7H15ClN2O
Molecular Weight 441,44 g/mole
CAS No. 58111-94-7
Cat. No. B557542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Arg(NO2)-OH
CAS58111-94-7
SynonymsH-PRO-NHETHCL; 58107-62-3; L-Prolineethylamidehydrochloride; H-Pro-NHEt?HCl; H-PRO-NHETHCL; H-Pro-NHEt.HCl; SCHEMBL4320225; CTK8G0653; MolPort-020-003-931; KM0167; AKOS025289485; AK170245; FT-0698629; V6753
Molecular FormulaC7H15ClN2O
Molecular Weight441,44 g/mole
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O
InChIInChI=1S/C21H23N5O6/c22-20(25-26(30)31)23-11-5-10-18(19(27)28)24-21(29)32-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,24,29)(H,27,28)(H3,22,23,25)/t18-/m0/s1
InChIKeyPTSTYNLPDWVGLZ-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Arg(NO2)-OH: Nitro-Protected Arginine for SPPS


Fmoc-Arg(NO2)-OH (Nα-(9-Fluorenylmethyloxycarbonyl)-Nω-nitro-L-arginine, CAS 58111-94-7) is a protected arginine building block used in solid-phase peptide synthesis (SPPS) . It belongs to the Fmoc-amino acid class, featuring a base-labile Fmoc group at the α-amine and an acid-stable nitro (NO2) group protecting the guanidino side chain . This compound is supplied as a white to off-white powder with typical commercial purity specifications of ≥98.0% (HPLC) and is stored at 2–8 °C .

Side-Reaction Control Low δ-lactam formation supports coupling fidelity
Orthogonal Deprotection On-resin NO₂ removal enables modification workflows
Solution Stability Sustained integrity in DMF/NBP over extended runs

Why Fmoc-Arg(NO2)-OH Cannot Be Substituted


Generic substitution among Fmoc-Arg derivatives (e.g., Fmoc-Arg(Pbf)-OH, Fmoc-Arg(Boc)2-OH, Fmoc-Arg(Pmc)-OH) is not feasible due to profound differences in side-reaction profiles, solution stability, and deprotection orthogonality. The guanidino group of arginine is highly nucleophilic, making it prone to severe side reactions—most critically, intramolecular δ-lactam formation during coupling [1]. This side reaction directly compromises coupling efficiency and final peptide purity [1]. Furthermore, the choice of side-chain protecting group dictates the final global deprotection strategy, with implications for resin compatibility and post-synthetic handling [1]. The quantitative evidence below delineates the specific, measurable advantages of the NO2-protected variant over its principal in-class competitors.

δ-Lactam Formation
Pbf and (Boc)₂ derivatives exhibit markedly higher side-product levels, which may reduce coupling yield and final purity.
Solution Degradation
Fmoc-Arg(Boc)₂-OH degrades significantly in DMF and NBP over time, limiting long automated synthesis reliability.
Acid-Labile Only
Pbf, Pmc, and Mtr are removed only during global TFA cleavage; they lack orthogonal on-resin deprotection capability.

Fmoc-Arg(NO2)-OH: Quantitative Evidence


Lower δ-Lactam Formation than Pbf and (Boc)2

In a direct comparative study, Fmoc-Arg(NO2)-OH produced only 3% of the detrimental δ-lactam side-product after 30 minutes of activation, compared to 12% for Fmoc-Arg(Pbf)-OH and 60% for Fmoc-Arg(Boc)2-OH under identical conditions [1]. This low level of side-reaction translated into a high coupling efficiency (>99% yield) for the NO2 derivative, whereas the high lactam formation with (Boc)2 resulted in a low coupling efficiency of only 28% [1].

δ-Lactam Side Reaction
Head-to-head
Target: 3% lactam (30 min) · >99% yield Comparator: Pbf 12% · (Boc)₂ 60% (28% yield)
Supports low-lactam coupling context
DIC/OxymaPure, DMF, resin-bound coupling
Solid-Phase Peptide Synthesis Coupling Efficiency Side-Reaction Mitigation

Solution Stability: Matches Pbf, Exceeds (Boc)2

A stability study in solution (0.2 M in DMF and NBP) over 10 days showed that both Fmoc-Arg(NO2)-OH and Fmoc-Arg(Pbf)-OH remained completely stable, with 100% of the original compound intact after 10 days [1]. In stark contrast, Fmoc-Arg(Boc)2-OH degraded significantly, with only 77.6% remaining in DMF and 71.8% in NBP after the same period [1].

Solution Stability
Head-to-head
Target: 100% intact (10 d) Comparator: Pbf 100% · (Boc)₂ 77.6% (DMF)
Supports long-run automated synthesis
0.2 M in DMF/NBP, HPLC monitoring
Solution Stability Storage Conditions SPPS Reagent Quality

Orthogonal On-Resin Deprotection vs. Pbf

Unlike acid-labile protecting groups such as Pbf, Pmc, and Mtr, which are removed simultaneously with global side-chain deprotection during TFA cleavage, the NO2 group on Fmoc-Arg(NO2)-OH can be removed orthogonally while the peptide remains anchored to the solid support [1]. A method using SnCl2 as a reducing agent in mild acidic conditions (2-MeTHF, 55 °C) achieved on-resin removal of the NO2 group [1]. This capability is not shared by the standard Pbf-protected analog.

On-Resin Orthogonal
Class-level
Target: SnCl₂-mediated removal possible Comparator: Pbf only TFA cleavage
Enables intermediate modification workflows
SnCl₂/2-MeTHF/55 °C, solid-phase
Orthogonal Deprotection On-Resin Modification Difficult Peptide Sequences

Cost Advantage vs. Fmoc-Arg(Pbf)-OH

While a direct head-to-head cost comparison between Fmoc-Arg(NO2)-OH and Fmoc-Arg(Pbf)-OH is not provided in the literature, the relative cost burden of the Pbf analog is well-documented. The reference study explicitly states that Fmoc-Arg(Pbf)-OH is the most expensive of all protected proteinogenic amino acids, with a 100-g scale cost approximately 10 times higher than that of Fmoc-Phe-OH [1]. This high cost is attributed to the extremely difficult production process for the Pbf group [1]. The NO2 analog offers a synthetically simpler and potentially more economical alternative when its orthogonal deprotection features are required.

Cost Profile
Context-dependent
Pbf analog ~10× cost of standard Fmoc-AA; NO₂ likely lower
Supports large-scale cost review
100-g scale comparator; direct price comparison not available
Cost Efficiency Large-Scale Peptide Synthesis Procurement Economics

Purity Specifications Ensuring Reproducible Synthesis

Multiple commercial sources consistently specify a minimum HPLC purity of 98% for Fmoc-Arg(NO2)-OH . Some vendors provide a higher purity grade of ≥99% (HPLC) . The compound is characterized by a melting point range of 156–158 °C (decomposition) and specific optical rotation of [α]25D = 12 ± 2° (c=1.205 in MeOH) . These specifications provide a verifiable quality benchmark for procurement.

Purity & Identity
Data to verify
≥98% HPLC, ≥99% available; m.p. 156–158 °C
Specification review for procurement
Vendor datasheet; verify with COA
Quality Control Analytical Purity Peptide Synthesis

Use in Icatibant Acetate Drug Synthesis

A patent application for the preparation of icatibant acetate, a bradykinin B2 receptor antagonist used clinically for hereditary angioedema, explicitly describes the use of Fmoc-Arg(NO2)-OH as the protected arginine building block in the solid-phase peptide synthesis of the drug substance [1]. The guanidino group of the arginine residue is protected with the nitro group during chain assembly [1]. This industrial application demonstrates the compound's suitability for GMP-relevant pharmaceutical peptide manufacturing.

Industrial Adoption
Reported
Used in patented icatibant acetate synthesis
Documented pharmaceutical peptide precedent
Patent CN114478706A; supports process development context
Pharmaceutical Peptide Synthesis Icatibant Bradykinin Antagonist

Fmoc-Arg(NO2)-OH: Validated Application Scenarios


Low-Lactam, High-Yield Peptide Synthesis

Fmoc-Arg(NO2)-OH is the preferred choice when synthesis of Arg-containing peptides demands minimal δ-lactam formation (3% at 30 min vs. 12% for Pbf and 60% for (Boc)2) and maximal coupling efficiency (>99% yield) [1]. This scenario is particularly relevant for difficult sequences where Arg coupling is rate-limiting or for long peptides where cumulative side-reactions compromise overall yield and purity [1].

Orthogonal On-Resin Deprotection for Purification/Modification

In synthetic strategies requiring on-resin deprotection of the arginine side chain prior to global cleavage—such as for intermediate purification, cyclization, or branching—Fmoc-Arg(NO2)-OH is uniquely advantageous due to its orthogonal removal with SnCl2 under mild acidic conditions [1]. This capability is not available with acid-labile protecting groups like Pbf, Pmc, or Mtr, which are removed only during final TFA cleavage [1].

Cost-Effective Large-Scale Synthesis vs. Pbf

For multi-gram to kilogram-scale peptide production, the documented high cost of Fmoc-Arg(Pbf)-OH—approximately 10 times that of simple Fmoc-amino acids—can become a significant budgetary constraint [1]. Fmoc-Arg(NO2)-OH, with its simpler protecting group chemistry, offers a potentially more economical alternative while maintaining equivalent long-term solution stability (100% intact after 10 days in DMF/NBP) [1]. This makes it an attractive option for process development and scale-up when orthogonal deprotection is not required.

GMP Manufacturing with Icatibant Precedent

The documented use of Fmoc-Arg(NO2)-OH in a patent for the synthesis of icatibant acetate, a marketed pharmaceutical peptide, validates its applicability in regulated, GMP-compliant manufacturing environments [1]. This precedent reduces regulatory risk for development programs seeking to adopt this building block for clinical or commercial peptide production [1].

Application
Selection Property
Validation Focus
High-fidelity Arg coupling
Coupling efficiency context
δ-Lactam monitoring
On-resin side-chain modification
Orthogonal deprotection capability
SnCl₂-mediated deprotection review
Large-scale SPPS
Cost-profile review
Total synthesis economics
Pharmaceutical peptide synthesis
Industrial adoption precedent
Process development review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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